

Overcoming Enzalutamide Resistance in Prostate Cancer: A Comparative Analysis of CBPD-409

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Compound of Interest

Compound Name: CBPD-409

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel CBP/p300 PROTAC degrader, **CBPD-409**, against standard therapies in enzalutamide-resistant prostate cancer models. The data presented herein, supported by detailed experimental protocols, demonstrates the potential of **CBPD-409** to overcome resistance mechanisms and offer a promising therapeutic alternative for advanced prostate cancer.

Executive Summary

Enzalutamide, a second-generation androgen receptor (AR) antagonist, is a standard treatment for metastatic castration-resistant prostate cancer (CRPC). However, the development of resistance is a significant clinical challenge. **CBPD-409**, a potent and orally bioavailable Protac (PROteolysis TArgeting Chimera), targets the transcriptional coactivators CBP and p300 for degradation, leading to the suppression of AR signaling. This guide details preclinical studies demonstrating that **CBPD-409** is not only effective in enzalutamide-sensitive prostate cancer but also exhibits significant activity in enzalutamide-resistant models, both as a monotherapy and in combination with enzalutamide.

Comparative Efficacy of CBPD-409 in Enzalutamide-Resistant and -Sensitive Prostate Cancer Cells

CBPD-409 demonstrates potent anti-proliferative activity across various androgen receptor-positive (AR+) prostate cancer cell lines. Notably, its efficacy is maintained in cells that have developed resistance to enzalutamide.

Table 1: In Vitro Anti-proliferative Activity of **CBPD-409**

Cell Line	Enzalutamide Sensitivity	CBPD-409 IC50 (nM)	Enzalutamide IC50 (nM)	Reference
LNCaP	Parental (Sensitive)	1.6	~1000-5000	[1][2]
LNCaP Enza-R	Resistant	Not significantly different from parental	>10,000	[3]
VCaP	Sensitive	1.2	Not specified	[1]
22Rv1	Sensitive	2.0	Not specified	[1]

In Vivo Efficacy of **CBPD-409** in Enzalutamide-Resistant Xenograft Models

The anti-tumor activity of **CBPD-409** was evaluated in castration-resistant prostate cancer (CRPC) xenograft models, including those refractory to enzalutamide.

Table 2: In Vivo Anti-Tumor Efficacy of **CBPD-409**

Xenograft Model	Treatment Group	Dosing Schedule	Tumor Growth Inhibition (TGI)	Key Findings	Reference
VCaP-CRPC	CBPD-409	3 mg/kg, p.o., 3x/week	Significant	CBPD-409 as a single agent significantly suppressed tumor growth.	[3]
VCaP-CRPC	Enzalutamide + CBPD-409	Enza: 10 mg/kg, p.o., 5x/week; CBPD-409: 3 mg/kg, p.o., 3x/week	Synergistic	Combination therapy led to disease regression in over 60% of animals.	[3]
MDA-PCa-146-12 (PDX)	Enzalutamide + CBPD-409	Not specified	Significant	Combination of CBPD-409 with enzalutamide showed significant anti-tumor potency.	[3]

Mechanism of Action: Degradation of CBP/p300

CBPD-409 functions as a PROTAC, inducing the degradation of CBP and p300 proteins, which are critical co-activators for androgen receptor signaling.

Table 3: CBP/p300 Degradation Activity of **CBPD-409**

Cell Line	DC50 (nM)	Dmax (%)	Time to Max Degradation	Reference
VCaP, LNCaP, 22Rv1	0.2 - 0.4	>95%	Not specified	[4]

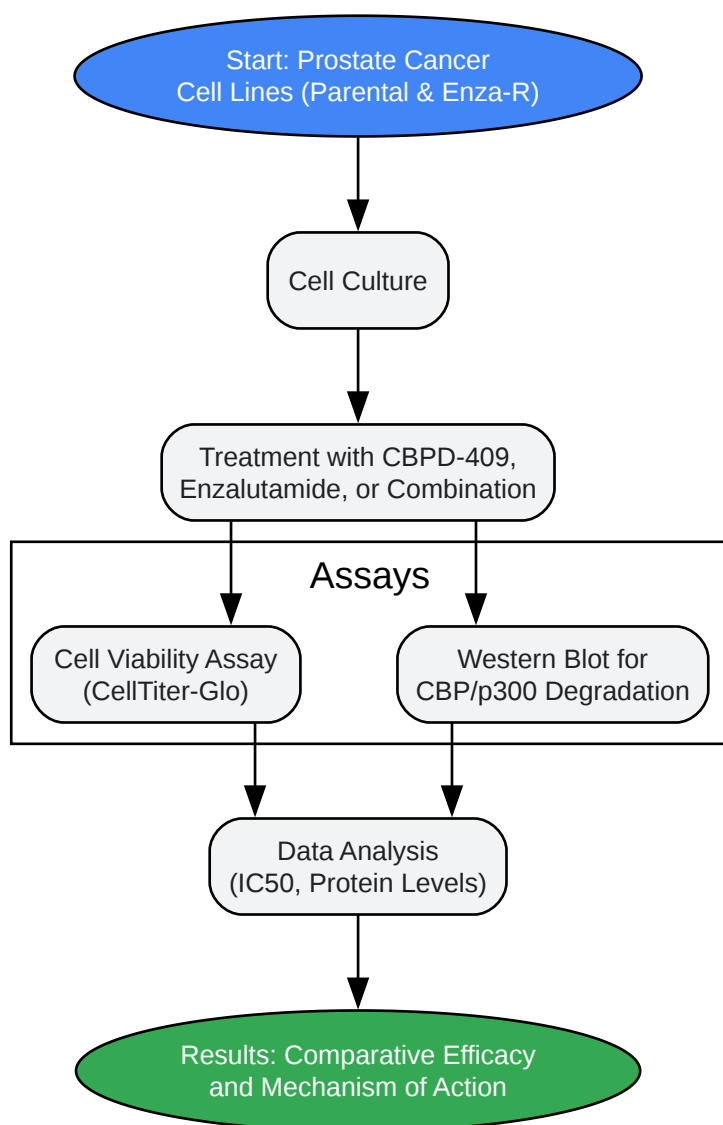
Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling and Enzalutamide Resistance

Enzalutamide resistance can occur through various mechanisms, including AR overexpression, AR splice variants, and upregulation of co-activators like CBP/p300. **CBPD-409** targets this latter mechanism.

Caption: Androgen Receptor signaling, enzalutamide action, and the mechanism of **CBPD-409**.

Experimental Workflow for In Vitro Studies



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Caption: Workflow for in vitro evaluation of **CBPD-409**.

Detailed Experimental Protocols

Cell Lines and Culture Conditions

- LNCaP (Parental): Human prostate adenocarcinoma cells, androgen-sensitive. Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
- LNCaP Enza-R (Enzalutamide-Resistant): Generated by continuous exposure of LNCaP cells to increasing concentrations of enzalutamide (up to 10 μ M) for over 6 months.

Maintained in media containing 10 μ M enzalutamide.[5]

- VCaP: Human prostate cancer cells derived from a vertebral metastasis. Cultured in DMEM with 10% FBS.
- 22Rv1: Human prostate carcinoma cell line, expresses both full-length AR and AR splice variants. Cultured in RPMI-1640 with 10% FBS.

Cell Viability Assay (CellTiter-Glo®)

- Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
- Drug Treatment: Cells were treated with serial dilutions of **CBPD-409**, enzalutamide, or a combination of both for 4 days.
- Assay Procedure: After the incubation period, the plates were equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well was added.
- Measurement: The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis. The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence was recorded using a plate reader.
- Data Analysis: IC50 values were calculated from dose-response curves.

Western Blot for CBP/p300 Degradation

- Cell Lysis: Prostate cancer cells were treated with **CBPD-409** for the indicated times. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration was determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against CBP (e.g., Cell Signaling Technology #4772, 1:1000 dilution), p300, and a loading

control (e.g., β -actin or GAPDH) overnight at 4°C. Following washing, membranes were incubated with HRP-conjugated secondary antibodies.

- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

- Animal Models: Male SCID or athymic nude mice were used. For castration-resistant models, mice were castrated.
- Tumor Implantation: VCaP or MDA-PCa-146-12 cells were suspended in Matrigel and injected subcutaneously into the flanks of the mice.
- Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment groups. **CBPD-409** was administered orally (p.o.) at the indicated doses and schedules. Enzalutamide was also administered orally.
- Tumor Monitoring: Tumor volume was measured twice weekly using calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$). Body weight was also monitored as an indicator of toxicity.
- Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised for further analysis (e.g., immunohistochemistry).

Conclusion

The preclinical data presented in this guide strongly support the potential of **CBPD-409** as a novel therapeutic agent for enzalutamide-resistant prostate cancer. By effectively degrading the AR co-activators CBP and p300, **CBPD-409** circumvents a key resistance mechanism. The synergistic activity observed when **CBPD-409** is combined with enzalutamide suggests a promising combination therapy strategy that warrants further clinical investigation. The detailed protocols provided herein should facilitate the replication and extension of these important findings by the research community.

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